molecular formula C21H13ClN2O3 B2948629 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline CAS No. 478260-80-9

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline

Cat. No. B2948629
CAS RN: 478260-80-9
M. Wt: 376.8
InChI Key: ILVDNRHBBBOFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is an organic compound with a molecular formula of C14H8ClNO3. It is a yellow-orange solid that is soluble in organic solvents. This compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the manufacture of dyes, optical brighteners, and other materials.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of dyes, optical brighteners, and other materials. In addition, this compound has been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is not fully understood. It is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline are not well understood. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes. In addition, this compound has been shown to interact with certain proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline in laboratory experiments is its availability. This compound is widely available and relatively inexpensive, making it a cost-effective option for research. However, there are some limitations associated with its use. It is a relatively unstable compound and can break down over time, so it must be stored and handled carefully. In addition, it is toxic, so it must be handled with caution.

Future Directions

The future of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline research is promising. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, research is needed to develop new synthetic methods for producing this compound. Finally, further studies are needed to identify potential new uses for this compound, such as in the development of new drugs or materials.

Synthesis Methods

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline can be synthesized via a multi-step process involving the reaction of 4-chlorophenol and 2-nitrophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-16-11-9-14(10-12-16)17-13-15-5-1-2-6-18(15)23-21(17)27-20-8-4-3-7-19(20)24(25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDNRHBBBOFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline

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